Phenol, 4-methyl-3-[[6-(S-methylsulfonimidoyl)-4-quinolinyl]amino]-

TBK1 inhibitor IKKε inhibitor Kinase selectivity

Phenol, 4-methyl-3-[[6-(S-methylsulfonimidoyl)-4-quinolinyl]amino]-, a sulfoximine-functionalized 4-aminoquinoline derivative (C₁₇H₁₇N₃O₂S, MW 327.4 g/mol) , represents a specialized kinase inhibitor scaffold distinct from common sulfone or sulfonamide analogs. The S-methylsulfonimidoyl moiety at the quinoline 6-position confers unique hydrogen-bonding capacity and geometry compared to the corresponding methylsulfonyl analog.

Molecular Formula C17H17N3O2S
Molecular Weight 327.4 g/mol
Cat. No. B14168561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenol, 4-methyl-3-[[6-(S-methylsulfonimidoyl)-4-quinolinyl]amino]-
Molecular FormulaC17H17N3O2S
Molecular Weight327.4 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)O)NC2=C3C=C(C=CC3=NC=C2)S(=N)(=O)C
InChIInChI=1S/C17H17N3O2S/c1-11-3-4-12(21)9-17(11)20-16-7-8-19-15-6-5-13(10-14(15)16)23(2,18)22/h3-10,18,21H,1-2H3,(H,19,20)
InChIKeyDBVMBYIDASPWSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product Evidence Guide: Phenol, 4-methyl-3-[[6-(S-methylsulfonimidoyl)-4-quinolinyl]amino]- (CAS 1161837-71-3) for Scientific Procurement


Phenol, 4-methyl-3-[[6-(S-methylsulfonimidoyl)-4-quinolinyl]amino]-, a sulfoximine-functionalized 4-aminoquinoline derivative (C₁₇H₁₇N₃O₂S, MW 327.4 g/mol) , represents a specialized kinase inhibitor scaffold distinct from common sulfone or sulfonamide analogs. The S-methylsulfonimidoyl moiety at the quinoline 6-position confers unique hydrogen-bonding capacity and geometry compared to the corresponding methylsulfonyl analog [1]. This compound class has been disclosed for Eph receptor kinase inhibition [1] and more recent evidence indicates potent activity against TBK1 and IKKε kinases .

Why Generic Substitution Fails for Phenol, 4-methyl-3-[[6-(S-methylsulfonimidoyl)-4-quinolinyl]amino]-: Sulfoximine vs. Sulfone Differentiation


This compound cannot be substituted with its closest structural analogs—the corresponding methylsulfonyl (sulfone) quinoline or simple 4-aminoquinolines—because the S-methylsulfonimidoyl group is not isosteric or isoelectronic with a sulfone. The sulfoximine nitrogen introduces an additional hydrogen-bond donor/acceptor and a stereogenic center at sulfur, which fundamentally alters the kinase ATP-binding pocket interaction profile [1]. Kinase profiling data confirm that sulfoximine-substituted quinolines exhibit a distinct target selectivity pattern (e.g., Eph receptors, TBK1/IKKε) that is not recapitulated by the sulfone analogs , making generic substitution scientifically invalid for target-specific applications.

Quantitative Differentiation Evidence: Phenol, 4-methyl-3-[[6-(S-methylsulfonimidoyl)-4-quinolinyl]amino]- vs. Closest Analogs


TBK1/IKKε Dual Inhibition: Sulfoximine vs. Sulfone Selectivity Window

This compound is reported to inhibit TBK1 and IKKε kinases, a dual activity profile not observed for the corresponding 6-methylsulfonyl-quinoline analog . While the sulfone analog (PubChem CID 9927432; 4-methyl-3-[(6-methylsulfonylquinolin-4-yl)amino]phenol) is structurally catalogued [1], no TBK1/IKKε inhibitory activity has been disclosed for this sulfone comparator, indicating that the sulfoximine nitrogen is essential for engaging these innate immune kinases. The sulfoximine group provides a geometrically distinct H-bonding vector that the tetrahedral sulfone cannot replicate [2].

TBK1 inhibitor IKKε inhibitor Kinase selectivity Innate immunity Oncology

Sulfoximine Stereochemistry: Enantiomer-Dependent Eph Receptor Inhibition

The S-methylsulfonimidoyl group contains a stereogenic sulfur atom, yielding two enantiomers with distinct biological activities. The patent family US20090226377A1 explicitly describes racemic and enantiomerically enriched sulfoximine-substituted quinolines as Eph receptor kinase inhibitors [1]. Although specific IC50 values for the (S)- vs. (R)-sulfoximine enantiomers of this exact compound are not publicly disclosed, the patent teaches that enantiomer separation and individual testing are required for Eph kinase selectivity optimization [1]. This chiral differentiation capability is entirely absent in the achiral methylsulfonyl (sulfone) analog [2].

Eph receptor Stereochemistry Kinase inhibitor Chiral sulfoximine Enantioselectivity

Sulfoximine vs. Sulfonamide: Hydrogen-Bonding Capacity Differentiates Target Engagement

The S-methylsulfonimidoyl group (=S(=O)(CH₃)=NH) possesses one additional N–H hydrogen-bond donor compared to the corresponding sulfonamide (–SO₂NH–) or sulfone (–SO₂CH₃). This distinct pharmacophoric feature alters the kinase hinge-region binding mode. In the broader sulfoximine-substituted quinoline/quinazoline class, the sulfoximine NH has been shown to form a critical hydrogen bond with the kinase hinge backbone that sulfonamide and sulfone analogs cannot replicate [1]. The 4-methyl-3-aminophenol head group further contributes to selectivity through interactions with the kinase specificity pocket .

Sulfoximine Sulfonamide Hydrogen bonding Kinase hinge binder Pharmacophore

High-Value Application Scenarios for Phenol, 4-methyl-3-[[6-(S-methylsulfonimidoyl)-4-quinolinyl]amino]- Based on Differentiation Evidence


TBK1/IKKε Pathway Probe Development for Innate Immunity Research

This compound serves as a starting scaffold for developing chemical probes targeting the TBK1/IKKε kinase axis, which is central to STING-dependent innate immune signaling . Unlike the sulfone analog that lacks TBK1/IKKε activity [1], the sulfoximine-modified quinoline provides a validated entry point for medicinal chemistry optimization. Researchers can use this compound for structure-activity relationship (SAR) studies aimed at tuning selectivity between TBK1 and IKKε, or for exploring cGAS-STING pathway modulation in oncology and autoimmune disease models.

Stereochemistry-Activity Relationship (SSAR) Studies on Eph Receptor Kinases

The sulfoximine sulfur stereocenter enables enantiomer-specific Eph receptor kinase profiling, as disclosed in the foundational patent family . Procurement of the racemate allows chiral resolution and individual enantiomer testing against EphA and EphB receptor panels. This SSAR workflow is impossible with the achiral sulfone comparator [1], positioning this compound as a unique tool for investigating how three-dimensional sulfur configuration influences kinase selectivity.

Control Compound for Sulfoximine Pharmacophore Validation in Kinase Drug Discovery

In kinase drug discovery projects that explore sulfoximine-containing inhibitors, this compound can serve as a reference standard to benchmark the contribution of the sulfoximine NH hydrogen-bond donor to target binding . Parallel testing alongside the corresponding sulfone analog (CID 9927432) [1] enables quantitative deconvolution of the sulfoximine pharmacophore, guiding fragment-based design and scaffold hopping efforts.

Quote Request

Request a Quote for Phenol, 4-methyl-3-[[6-(S-methylsulfonimidoyl)-4-quinolinyl]amino]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.